Cas no 302912-28-3 (1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one)

1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one is a fluorinated aromatic ketone with a molecular formula of C8H3F5O. Its structure features a trifluoroacetyl group attached to a 3,4-difluorophenyl ring, imparting high electron-withdrawing properties and stability. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, where its fluorine-rich framework enhances bioactivity and metabolic resistance. The difluorophenyl moiety contributes to selective reactivity, while the trifluoroacetyl group facilitates further functionalization. Its well-defined purity and consistent performance make it suitable for precision applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its reactivity with nucleophiles.
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one structure
302912-28-3 structure
Product name:1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one
CAS No:302912-28-3
MF:C8H3F5O
MW:210.100839853287
MDL:MFCD01319992
CID:299333
PubChem ID:3664840

1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(3,4-difluorophenyl)-2,2,2-trifluoro-
    • 2,2,2,3',4'-Pentafluoroacetophenone
    • 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one
    • 1-(3,4-difluorophenyl)-2,2,2-trifluoro-ethanone
    • 2,2,2,3′,4′-Pentafluoroacetophenone
    • 514624_ALDRICH
    • AC1MUEKO
    • CTK7F4481
    • PC5152
    • SBB094296
    • MFCD01319992
    • 1-(3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone
    • EN300-1937542
    • ETHANONE, 1-(3,4-DIFLUOROPHENYL)-2,2,2-TRIFLUORO-
    • 302912-28-3
    • SCHEMBL15920928
    • CS-0204812
    • DTXSID20394817
    • InChI=1/C8H3F5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3
    • 2 2 2 3'4'-Pentafluoroacetophenone 95
    • J-017878
    • AB08939
    • AKOS012260129
    • BS-22255
    • 2,2,2,3',4'-Pentafluoroacetophenone, 95%
    • 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone
    • 2 2 2 3' 4'-PENTAFLUOROACETOPHENONE 95
    • MDL: MFCD01319992
    • Inchi: InChI=1S/C8H3F5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H
    • InChI Key: WEKSIOBQIQXAEE-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1C(=O)C(F)(F)F)F)F

Computed Properties

  • Exact Mass: 210.01039
  • Monoisotopic Mass: 210.01040553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: liquid
  • Density: 1.464 g/mL at 25 °C(lit.)
  • Boiling Point: 150 °C(lit.)
  • Flash Point: Fahrenheit: 123.8 ° f
    Celsius: 51 ° c
  • Refractive Index: n20/D 1.4375(lit.)
  • PSA: 17.07
  • Solubility: Not determined

1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one Security Information

  • Symbol: GHS02
  • Signal Word:Warning
  • Hazard Statement: H226
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10
  • Safety Instruction: 16
  • Risk Phrases:10

1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB231676-2 g
2,2,2,3',4'-Pentafluoroacetophenone
302912-28-3
2g
€754.70 2022-03-04
Enamine
EN300-1937542-10.0g
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one
302912-28-3
10g
$3746.0 2023-06-03
Enamine
EN300-1937542-2.5g
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one
302912-28-3
2.5g
$252.0 2023-09-17
Enamine
EN300-1937542-5.0g
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one
302912-28-3
5g
$2525.0 2023-06-03
Enamine
EN300-1937542-5g
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one
302912-28-3
5g
$386.0 2023-09-17
Enamine
EN300-1937542-1g
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one
302912-28-3
1g
$128.0 2023-09-17
Enamine
EN300-1937542-0.5g
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one
302912-28-3
0.5g
$122.0 2023-09-17
abcr
AB231676-1g
2,2,2,3',4'-Pentafluoroacetophenone; .
302912-28-3
1g
€701.00 2024-04-17
Ambeed
A901363-5g
1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanone
302912-28-3 95+%
5g
$353.0 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P169401-250mg
1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one
302912-28-3 95%
250mg
¥349.90 2023-09-01

Additional information on 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one

Introduction to 1-(3,4-Difluorophenyl)-2,2,2-Trifluoroethan-1-one (CAS No. 302912-28-3)

1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one (CAS No. 302912-28-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of fluoroaromatic ketones and is characterized by the presence of a trifluoromethyl group and a difluorophenyl moiety. These features contribute to its high lipophilicity and metabolic stability, making it an attractive candidate for various applications in drug discovery and development.

The chemical structure of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one consists of a ketone functional group attached to a trifluoromethylated carbon atom, which is further substituted with a 3,4-difluorophenyl ring. The fluorine atoms in the molecule play a crucial role in modulating its physicochemical properties and biological activity. Specifically, the presence of fluorine atoms can enhance the lipophilicity of the compound, improve its binding affinity to target proteins, and increase its metabolic stability by reducing susceptibility to enzymatic degradation.

Recent studies have explored the potential therapeutic applications of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one. One notable area of research is its use as a lead compound for the development of novel antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several viral enzymes, including HIV protease and influenza neuraminidase. The high lipophilicity and metabolic stability of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one make it an ideal candidate for further optimization and development into effective antiviral drugs.

In addition to its antiviral properties, 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound can selectively inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The unique structure of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one allows it to penetrate cell membranes effectively and interact with intracellular targets with high specificity.

The synthesis of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of 3,4-difluorobenzaldehyde with trifluoroacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds via an electrophilic aromatic substitution mechanism followed by hydrolysis to form the desired ketone product. The use of modern synthetic techniques and catalysts has further enhanced the efficiency and scalability of this process.

The physicochemical properties of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one, including its melting point (65-67°C), boiling point (95°C at 0.5 mmHg), and solubility in organic solvents such as dichloromethane and acetone, have been well-characterized. These properties are crucial for optimizing its formulation and delivery in pharmaceutical applications. For example, the high lipophilicity of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one facilitates its absorption through biological membranes and enhances its bioavailability when administered orally or parenterally.

To further understand the biological activity of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one, extensive in vitro and in vivo studies have been conducted. In vitro assays have shown that this compound can effectively inhibit key enzymes involved in various disease pathways. For instance, it has been demonstrated to inhibit cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis in inflammatory processes. In vivo studies using animal models have also confirmed its anti-inflammatory effects and potential for treating conditions such as arthritis and other inflammatory disorders.

The safety profile of 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one has been evaluated through toxicological studies. These studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects on major organs or systems. However, as with any new chemical entity (NCE), further preclinical and clinical trials are necessary to fully assess its safety and efficacy before it can be approved for human use.

In conclusion, 1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one (CAS No. 302912-28-3) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its favorable physicochemical properties and biological activities. Ongoing research continues to explore its therapeutic potential in areas such as antiviral therapy and cancer treatment. As more data become available from preclinical and clinical studies, 1-(3,4-difluorophenyl)-2,2,2-triflouroethan-1-one (CAS No. 302912-28-3) is poised to play an important role in advancing drug discovery and development efforts.

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(CAS:302912-28-3)1-(3,4-difluorophenyl)-2,2,2-trifluoroethan-1-one
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Purity:99%
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